2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride

Catalog No.
S13985996
CAS No.
M.F
C7H4Cl2F2O2S
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chlo...

Product Name

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride

IUPAC Name

2-chloro-4-(difluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H4Cl2F2O2S

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C7H4Cl2F2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H

InChI Key

LJNVMQCREBXXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)S(=O)(=O)Cl

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organosulfur compound characterized by its sulfonyl chloride functional group attached to a chlorinated aromatic ring. Its molecular formula is C7H4ClF2O2SC_7H_4ClF_2O_2S and it possesses a sulfonyl chloride group (-SO_2Cl) that makes it a reactive intermediate in organic synthesis. This compound is typically encountered as a colorless to pale yellow solid, known for its strong electrophilic properties due to the presence of the sulfonyl chloride moiety.

, primarily due to its sulfonyl chloride functionality:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic system can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reactions with Bases: In the presence of bases like triethylamine, it can facilitate the formation of more complex structures through nucleophilic attack on the sulfonyl chloride.

While specific biological activity data for 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is limited, compounds with similar structures often exhibit notable biological properties. Sulfonyl chlorides are generally known for their potential as intermediates in pharmaceuticals, particularly in the synthesis of drugs that target various biological pathways.

The synthesis of 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride can be achieved through several methods:

  • Sulfonation of Aromatic Compounds: The compound can be synthesized by treating 2-Chloro-4-(difluoromethyl)benzene with chlorosulfonic acid.
  • Chlorination of Benzenesulfonic Acid: A common method involves the chlorination of benzenesulfonic acid derivatives using phosphorus oxychloride or thionyl chloride.
  • Direct Reaction with Chlorosulfuric Acid: Another approach includes the direct reaction of 2-Chloro-4-(difluoromethyl)benzene with chlorosulfuric acid under controlled conditions to introduce the sulfonyl chloride functionality.

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride finds applications in:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those that require sulfonamide groups.
  • Organic Synthesis: This compound is utilized in synthetic organic chemistry for constructing complex molecules through electrophilic aromatic substitution and nucleophilic addition reactions.
  • Chemical Research: It is often employed in research settings to explore new synthetic pathways and develop novel chemical entities.

Interaction studies involving 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride typically focus on its reactivity with nucleophiles and other electrophiles. These studies are crucial for understanding its role as a building block in drug development and material science. Research often investigates how variations in substituents on the aromatic ring influence reactivity and selectivity in synthetic applications.

Several compounds share structural similarities with 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Chlorobenzenesulfonyl chlorideC7H6ClO2SC_7H_6ClO_2SA widely used reagent for synthesizing sulfonamides
3,5-Dichlorobenzenesulfonyl chlorideC7H5Cl2O2SC_7H_5Cl_2O_2SExhibits enhanced reactivity due to multiple chlorine substituents
4-Bromobenzenesulfonyl chlorideC7H6BrO2SC_7H_6BrO_2SSimilar reactivity patterns; bromine offers different electrophilic characteristics
4-(Trifluoromethyl)benzenesulfonyl chlorideC8H5F3O2SC_8H_5F_3O_2SContains trifluoromethyl group which significantly alters electronic properties

Uniqueness

The uniqueness of 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride lies in its specific combination of chlorine and difluoromethyl groups on the benzene ring, which influences both its reactivity and potential applications in organic synthesis compared to other similar compounds. Its distinct electronic properties make it particularly valuable for targeted chemical transformations and pharmaceutical applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

259.9277123 g/mol

Monoisotopic Mass

259.9277123 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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